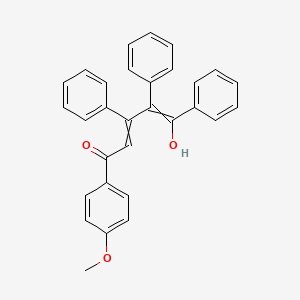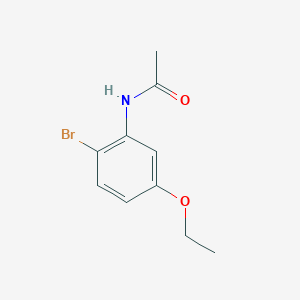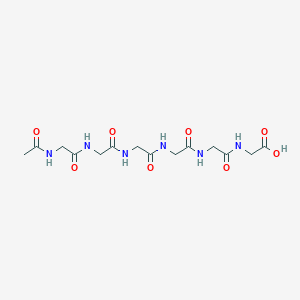
N-Acetylglycylglycylglycylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine residues and acetic acid.
Oxidation: Oxidized peptide derivatives.
Substitution: Peptides with modified N-terminus groups.
Scientific Research Applications
N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and glycine residues can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization of proteins.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.
Properties
CAS No. |
164575-74-0 |
|---|---|
Molecular Formula |
C14H22N6O8 |
Molecular Weight |
402.36 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28) |
InChI Key |
WIPNMYLWJQKJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


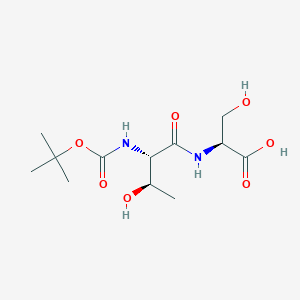
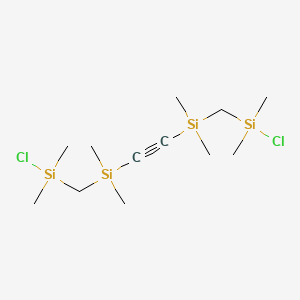
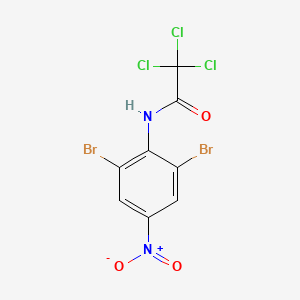
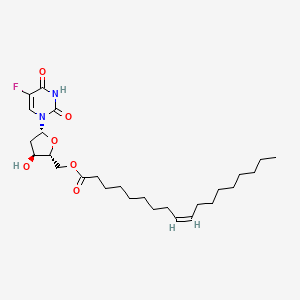
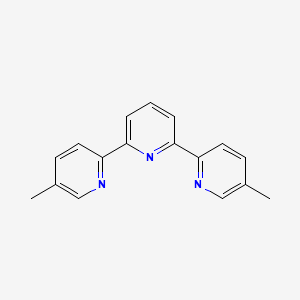
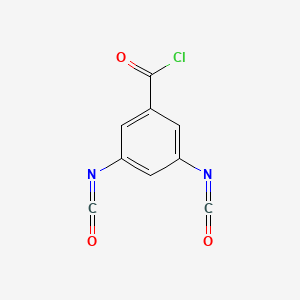
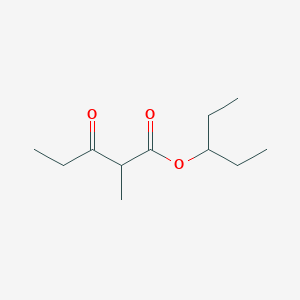
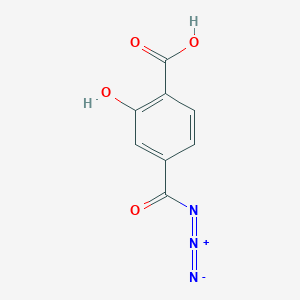
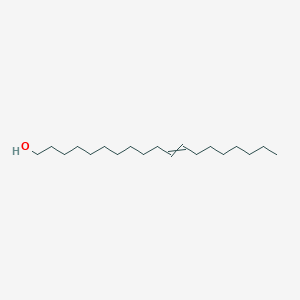
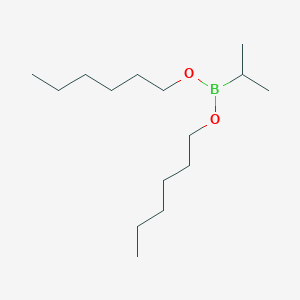
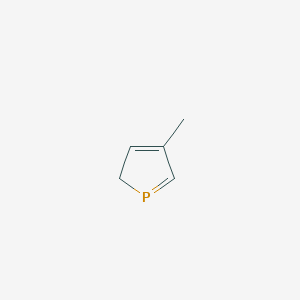
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
